Pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- is a fluorinated hydrocarbon with the molecular formula C5H2F10. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. It is also referred to as 2,3-dihydroperfluoropentane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- can be synthesized through the reaction of methyl methanesulfonate with perfluoro-2,3-epoxy-2-methylpentane . The specific steps involved in this synthesis include:
- Cleaning and drying a 500ml reaction flask.
- Adding the reactants and maintaining the reaction conditions as specified.
Industrial Production Methods
The industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The exact industrial methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of fluorinated alcohols, while reduction may yield fluorinated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: It is used in the study of biological systems and processes, particularly in the field of biochemistry.
Medicine: It is used in the development of pharmaceuticals and medical devices.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the application and the environment in which the compound is used. For example, in chemical reactions, it may act as a catalyst or reactant, while in biological systems, it may interact with enzymes or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- include:
- 1,1,1,2,2,3,4,5,5,5-undecafluoro-3-(trifluoromethyl)pentane
- 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)pentane
Uniqueness
What sets pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- apart from similar compounds is its specific fluorination pattern, which imparts unique chemical and physical properties. These properties make it particularly useful in applications requiring high chemical stability and low reactivity.
Eigenschaften
CAS-Nummer |
150999-42-1 |
---|---|
Molekularformel |
C5H2F10 |
Molekulargewicht |
252.05 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,5,5-decafluoropentane |
InChI |
InChI=1S/C5H2F10/c6-1(2(7)8)3(9,10)4(11,12)5(13,14)15/h1-2H |
InChI-Schlüssel |
DOFPYUKLKZWQTD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.